molecular formula C₂₀H₂₀N₈O₂ B1156933 2-Desfluoro-riociguat

2-Desfluoro-riociguat

Cat. No.: B1156933
M. Wt: 404.43
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desfluoro-riociguat is a structural analog of riociguat, a clinically approved soluble guanylate cyclase (sGC) stimulator used to treat pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. The compound is characterized by the absence of a fluorine atom at the 2-position of its pyrazolo[3,4-b]pyridine core compared to the parent drug. While riociguat contains fluorine at the 2-position to enhance metabolic stability and target binding, this compound serves as a critical reference standard or impurity in pharmaceutical quality control, ensuring compliance with regulatory guidelines .

Properties

Molecular Formula

C₂₀H₂₀N₈O₂

Molecular Weight

404.43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-desfluoro-riociguat include fluorinated derivatives and positional isomers, which are pivotal for understanding structure-activity relationships (SAR) and impurity profiling. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Fluorine Position Role/Application Catalog No. (Pharmaffiliates)
This compound C₁₉H₁₄N₈O₂ 404.36 (inferred) N/A Reference standard, impurity control Not explicitly listed
2-Desfluoro-3-fluoro-riociguat C₁₉H₁₃FN₈O₂ 422.16 3-position Impurity in riociguat synthesis PA 18 43520
2-Desfluoro-4-fluoro-riociguat C₁₉H₁₃FN₈O₂ 422.16 4-position Impurity in riociguat synthesis PA 18 43530
6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one C₁₈H₁₃FN₈O 400.35 2-fluorophenyl substituent Byproduct in metabolic pathways PA 18 43540

Key Findings

Fluorine Substitution Effects: The 3- and 4-fluoro derivatives of this compound share identical molecular weights (422.16 g/mol) but differ in fluorine placement. The 3-fluoro analog may exhibit altered sGC binding due to steric hindrance near the pyridine ring, while the 4-fluoro isomer could influence solubility and metabolic stability .

Regulatory and Synthetic Relevance :

  • These analogs are classified as "process-related impurities" during riociguat manufacturing. Their quantification ensures compliance with International Council for Harmonisation (ICH) limits (typically ≤0.15% for unidentified impurities) .
  • The commercial availability of these compounds (e.g., via Pharmaffiliates) underscores their role in analytical method validation and batch-release testing .

Structural Diversity: The compound listed as PA 18 43540 introduces a 2-fluorophenylmethyl group, which may act as a metabolic byproduct or degradation intermediate.

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